Nipecotic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
| Record name | 3-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
498-95-3 | |
| Record name | Nipecotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NIPECOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Nipecotic Acid
Interactions with GABA Transporters (GATs)
Nipecotic acid functions as an inhibitor of GABA uptake by targeting the family of GABA transporters. tocris.com However, its affinity and selectivity vary across the different transporter subtypes. The nomenclature for these transporters can differ by species; in humans, the subtypes are designated as GAT-1, GAT-2, GAT-3, and betaine-GABA transporter 1 (BGT-1). researchgate.net
This compound demonstrates a notable inhibitory effect on the GABA Transporter 1 (GAT-1), which is predominantly located in presynaptic neuronal membranes and is a key transporter for neuronal GABA uptake. biorxiv.org Research indicates that this compound exhibits minimal selectivity toward GAT-1. nih.gov The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), has been reported with some variation across species. For the human GAT-1 (hGAT-1), an IC50 value of 8 µM has been recorded. tocris.com In studies involving the mouse GAT-1 (mGAT-1), the IC50 value was found to be 2.6 µM. caymanchem.com The residues within the transporter with which the this compound moiety interacts are conserved among all three main GABA reuptake transporters. nih.gov
The inhibitory action of this compound on GABA Transporter 2 (GAT-2) is considerably less potent compared to its effect on GAT-1. Studies on rat GAT-2 (rGAT-2) have determined an IC50 value of 38 µM. tocris.com In mouse models, the potency is even lower, with a reported IC50 of 310 µM for mouse GAT-2 (mGAT-2). caymanchem.com
This compound also inhibits GABA Transporter 3 (GAT-3). For the human GAT-3 (hGAT-3), the IC50 value is 106 µM. tocris.com Research on the mouse GAT-3 (mGAT-3) has shown a higher potency, with an IC50 of 29 µM. caymanchem.com Despite this activity, this compound is not highly selective for GAT-3, a characteristic that has driven the development of more selective derivatives like tiagabine (B1662831). nih.gov
The interaction of this compound with the betaine/GABA transporter 1 (BGT-1) is weak. The reported IC50 value for its inhibition of human BGT-1 (hBGT-1) is 2370 µM, indicating significantly lower potency compared to its action on GAT-1, GAT-2, and GAT-3. tocris.com BGT-1 is known to be present in locations such as the choroid plexus, where this compound has been shown to inhibit GABA uptake with an IC50 of 244 µM in isolated rabbit tissue. caymanchem.com
| Transporter Subtype | Species | IC50 (µM) | Reference |
|---|---|---|---|
| GAT-1 | Human (hGAT-1) | 8 | tocris.com |
| GAT-1 | Mouse (mGAT-1) | 2.6 | caymanchem.com |
| GAT-2 | Rat (rGAT-2) | 38 | tocris.com |
| GAT-2 | Mouse (mGAT-2) | 310 | caymanchem.com |
| GAT-3 | Human (hGAT-3) | 106 | tocris.com |
| GAT-3 | Mouse (mGAT-3) | 29 | caymanchem.com |
| BGT-1 | Human (hBGT-1) | 2370 | tocris.com |
The conventional mechanism of action for this compound is the competitive inhibition of the GABA transporter. nih.gov Kinetic analyses have shed light on the specifics of this interaction. Studies on astrocytes have shown that the uptake of this compound is dependent on sodium ions, requiring the binding of at least two sodium ions for each molecule transported. nih.gov This is consistent with the mechanism of astroglial GABA uptake. nih.gov The maximal transport rate (Vmax) is affected by the sodium ion concentration, while the Michaelis constant (Km) remains unaffected. nih.gov
Interestingly, while often described as a competitive inhibitor, some research involving this compound derivatives suggests a more complex interaction. For instance, the derivative NO-328 was found to exhibit mixed-type inhibition when preincubated with synaptosomes before the addition of GABA, but the inhibition was apparently competitive without preincubation. nih.gov This suggests that the binding site for these inhibitors may not be identical to, but rather overlaps with, the GABA recognition site on the transporter. nih.gov Unlike some of its lipophilic derivatives, this compound itself is a substrate for the GABA uptake carrier. nih.gov
Modulation of GABAergic Neurotransmission
Beyond its primary role as a GAT inhibitor, this compound can directly modulate GABAergic neurotransmission through another mechanism. At concentrations sometimes used in experimental settings (1 mM and below), this compound can act as a direct agonist at GABAA-like ion channels. nih.gov
This action was demonstrated in studies on paraventricular neurons, where this compound activated GABAA-like chloride channels. nih.gov The half-maximal effective concentration (EC50) for this ion channel activation was approximately 300 µM. nih.gov The channels activated by this compound showed similar conductance and kinetic properties to those activated by GABA itself and were inhibited by the GABAA receptor antagonist, bicuculline (B1666979). nih.gov This indicates that at higher concentrations, this compound can produce a GABA-mimetic effect, which is distinct from its action as a transporter inhibitor. nih.gov
Impact on Extracellular GABA Concentrations
This compound is primarily recognized for its role as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and extracellular space. nih.gov By blocking these transporters, this compound effectively increases the concentration of GABA in the extracellular environment. nih.gov
Table 1: Effect of this compound on Extracellular GABA Concentration in the Rat Ventral Tegmental Area
| Condition | Extracellular GABA Concentration (nM) |
|---|---|
| Basal Level | 44.4 ± 1.9 |
| After this compound (50 µM) | 170 ± 4 |
Data sourced from a quantitative microdialysis study in Long Evans rats. nih.gov
Effects on Synaptic and Tonic GABAergic Currents
The increased availability of extracellular GABA resulting from GAT inhibition by this compound directly modulates both phasic (synaptic) and tonic GABAergic currents. Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors following vesicular GABA release, while tonic inhibition results from the persistent activation of extrasynaptic or perisynaptic GABA-A receptors by ambient GABA in the extracellular space. ed.ac.uk
This compound has been shown to enhance tonic GABAergic currents. researchgate.net By increasing the concentration of ambient GABA, this compound provides more agonist for the high-affinity extrasynaptic GABA-A receptors that generate these persistent inhibitory currents. ed.ac.ukresearchgate.net The magnitude of this effect can be age-dependent, with studies in rat dentate gyrus granule cells showing that the increase in tonic current induced by this compound is larger in younger animals (postnatal days 6-8) compared to older ones. researchgate.net Furthermore, research in the frog optic tectum indicates that this compound can enhance synaptic transmission, an effect that is sensitive to the GABA-A receptor antagonist picrotoxin. nih.gov
Influence on Neuronal Excitability
By augmenting extracellular GABA levels and enhancing inhibitory currents, this compound exerts a significant influence on neuronal excitability, generally causing a reduction. nih.gov In vivo studies have demonstrated that perfusion of the dentate gyrus with this compound leads to a decrease in the amplitude of evoked population spikes, which are a measure of the collective firing of a population of neurons. nih.govnih.gov In many cases, these population spikes were completely abolished during the application of this compound. nih.gov This inhibition of neuronal firing is a direct consequence of the enhanced GABAergic tone. nih.gov
Interestingly, some studies have reported a pattern of increased excitability, resembling repetitive discharges, shortly after the withdrawal of this compound. nih.gov This phenomenon has been interpreted as potential evidence for this compound acting as a "false transmitter," where it is taken up and released by GABAergic neurons, leading to complex effects on synaptic transmission upon its removal. nih.gov
Direct Receptor Agonism
Electrophysiological Evidence of Direct Receptor Effects
Electrophysiological studies using isolated, cell-free membrane patches have provided definitive evidence for the direct action of this compound on GABA-A receptors. nih.govnih.gov In outside-out patches from paraventricular neurons, the application of this compound (1 mM) was shown to activate inward unitary currents, which is the hallmark of GABA-A receptor channel opening. nih.govnih.gov
These this compound-activated channels exhibit properties remarkably similar to those activated by GABA itself. They have a comparable single-channel conductance and kinetic behavior. nih.govnih.gov The current-voltage relationship of these channels demonstrates a reversal potential near the equilibrium potential for chloride (ECl), confirming they are chloride channels. nih.govnih.gov Furthermore, the activity of these channels is inhibited by the specific GABA-A antagonist, bicuculline. nih.govnih.gov While this compound is a direct agonist, it is less potent than GABA, with an EC50 for channel activation of approximately 300 μM, which is about three times higher than that for GABA in the same preparation. nih.govnih.gov
Table 2: Electrophysiological Properties of this compound at GABA-A Receptors
| Parameter | Value | Notes |
|---|---|---|
| EC50 for Channel Activation | ~300 µM | Compared to ~100 µM for GABA in the same preparation. nih.govnih.gov |
| Single Channel Conductance | 29 ± 1.3 pS | Similar to GABA-activated channels (24 ± 1.0 pS). nih.gov |
| Reversal Potential | Near ECl (+44 mV in the study) | Indicates a chloride-permeable channel. nih.govnih.gov |
| Antagonist Blockade | Inhibited by Bicuculline (3 µM) | Confirms action at GABA-A receptors. nih.govnih.gov |
Data obtained from single-channel recordings in outside-out patches from rat paraventricular neurones. nih.govnih.gov
Implications for Interpretation of Pharmacological Actions
The discovery that this compound possesses direct GABA-A receptor agonist properties has significant implications for the interpretation of experimental results. nih.govnih.gov Its pharmacological actions cannot be attributed solely to the inhibition of GABA uptake, especially when used at higher concentrations (in the high micromolar to millimolar range). nih.govnih.gov
"False Transmitter" Hypothesis
The concept of a "false transmitter" involves a substance that is taken up by the presynaptic terminal of a neuron, stored in synaptic vesicles, and released upon stimulation, mimicking the authentic neurotransmitter. tandfonline.com For a compound to act as a false transmitter, it must first be a substrate for the neurotransmitter transporter. tandfonline.comresearchgate.net this compound is known to be a substrate for both neuronal and glial GABA uptake carriers. nih.gov This characteristic theoretically allows it to be taken up into presynaptic terminals.
However, whether it is subsequently stored in vesicles and released like GABA is less clear. Some literature suggests that certain derivatives of this compound are unlikely to act as false transmitters. researchgate.netresearchgate.net For instance, the derivative tiagabine is not considered a substrate for the GABA uptake carrier and is therefore not expected to function as a false transmitter. researchgate.netresearchgate.net While this compound's status as a transporter substrate fulfills a key requirement for the false transmitter hypothesis, definitive evidence of its vesicular storage and subsequent release as a false transmitter from central nervous system neurons remains a subject of further investigation. tandfonline.com
**2.5. Interactions with Other Neurotransmitter Systems
This compound's primary action is on the GABAergic system, but its effects extend to interactions with other major neurotransmitter systems, including glutamate (B1630785), taurine (B1682933), and acetylcholine (B1216132).
Research into the interaction between this compound and the glutamatergic system has yielded specific findings. In a study using microdialysis in the rat thalamus, the administration of this compound (0.5 mM) together with GABA (50 µM) did not result in any significant change in the extracellular concentrations of the excitatory amino acids glutamate and aspartate. nih.gov This is in contrast to the effects observed with 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), a GABA uptake inhibitor that preferentially acts on glial transporters and is not a carrier substrate. nih.gov When THPO was administered with GABA, it produced an increase in the extracellular levels of glutamate and aspartate. nih.gov
The differential effects suggest that the mechanism by which a compound inhibits GABA uptake plays a crucial role in its downstream influence on other systems like glutamate. The finding that this compound did not alter glutamate levels under these experimental conditions indicates a lack of direct, acute modulation of glutamate release or uptake. nih.gov
Table 1: Effect of GABA Uptake Inhibitors on Extracellular Glutamate Levels in Rat Thalamus
| Compound Administered | Effect on Extracellular Glutamate Levels |
|---|---|
| GABA (50 µM) + this compound (0.5 mM) | No effect nih.gov |
| GABA (50 µM) + THPO (5.0 mM) | Increased nih.gov |
This table summarizes findings from a study on the differential effects of GABA transport inhibitors on amino acid levels. nih.gov
This compound has been shown to have a significant impact on the extracellular concentrations of taurine, an amino acid with inhibitory neurotransmitter properties. In a study conducted on anesthetized rats, the perfusion of this compound into the dentate gyrus via a dialytrode led to a drastic elevation in the extracellular levels of both GABA and taurine. nih.gov This suggests that this compound's inhibition of GABA transporters may also affect the transport or release of taurine in certain brain regions. nih.gov
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels in Rat Dentate Gyrus
| Compound Administered | Effect on Extracellular GABA | Effect on Extracellular Taurine |
|---|
This table is based on in vivo research demonstrating the impact of this compound on putative inhibitory neurotransmitters. nih.gov
This compound and its derivatives interact with the cholinergic system through multiple mechanisms, including direct receptor modulation and effects on neurotransmitter release.
One derivative, (R)-nipecotic acid ethyl ester ((R)-NAEE), has been shown to interact directly with muscarinic cholinergic receptors. nih.gov It displays a mixed agonist/antagonist profile, acting as an agonist for the M2 muscarinic receptor subtype while behaving as an antagonist at M1 sites. nih.gov For example, like the known cholinergic agonist carbachol, (R)-NAEE was found to inhibit GTP-stimulated adenylate cyclase in rat striatal membranes, an action associated with M2 receptor agonism. nih.gov Conversely, it failed to stimulate inositol (B14025) phosphate (B84403) accumulation in rat cerebral cortical slices, instead acting as an antagonist in this M1 receptor-mediated pathway. nih.gov
Other studies have investigated different modes of cholinergic interaction. In the rabbit retina, this compound was found to inhibit the light-evoked release of acetylcholine (ACh). researchgate.net In contrast, a study evaluating different this compound derivatives for their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, found that the tested derivatives did not exert any inhibitory activity on the enzyme. nih.gov
Table 3: Cholinergic Activity of (R)-Nipecotic Acid Ethyl Ester ((R)-NAEE)
| Assay | Receptor Target | Observed Effect of (R)-NAEE |
|---|---|---|
| Inhibition of GTP-stimulated adenylate cyclase (rat striatum) | M2 | Agonist (EC50 = 52 µM) nih.gov |
| Stimulation of inositol phosphate accumulation (rat cerebral cortex) | M1 | Antagonist (pA2 = 5.0) nih.gov |
| Contraction of guinea pig atria (negative inotropic/chronotropic) | Muscarinic | Agonist nih.gov |
This table summarizes the characterized pharmacological actions of a this compound derivative on the cholinergic system. nih.gov
Synthesis and Derivatization Strategies
Synthetic Pathways for Nipecotic Acid
The synthesis of this compound has been approached through various methodologies, ranging from classical chemical reductions to modern biocatalytic and asymmetric strategies. A common and direct route involves the catalytic hydrogenation of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid).
The choice of catalyst and reaction conditions significantly influences the efficiency and outcome of the hydrogenation process. Early methods highlighted the challenge of preventing decarboxylation during the reduction of nicotinic acid. However, the use of specific catalysts under controlled conditions has enabled high-yield synthesis. For instance, hydrogenation of nicotinic acid using a rhodium on alumina (B75360) (Rh/Al2O3) catalyst in an ammonia (B1221849) solution has been reported to produce this compound with a yield of 88.57%. globalauthorid.com Another approach involves the use of a platinum oxide (PtO2) catalyst in water, which can achieve a near-quantitative yield of this compound hydrochloride. globalauthorid.com The use of palladium on charcoal is also a viable method. globalauthorid.com
| Catalyst | Solvent/Medium | Conditions | Yield | Reference |
| Rhodium on Alumina (Rh/Al2O3) | Ammonia solution | Pressure hydration | 88.57% | globalauthorid.com |
| Platinum Oxide (PtO2) | Water | - | ~100% (as hydrochloride) | globalauthorid.com |
| Rhodium | Aqueous solution with ammonia | Room temperature, 2 atm H2 | Excellent | google.com |
| Palladium on Charcoal (Pd/C) | Water | Hydrogenation | - | globalauthorid.com |
Beyond racemic synthesis, the development of enantiomerically pure this compound is crucial due to the stereoselectivity of its biological targets. Asymmetric synthesis has been achieved through various means, including methods starting from chiral precursors or employing chiral catalysts. slideshare.netyoutube.comyoutube.comyoutube.comyoutube.com For example, enantiodivergent strategies have been developed for the construction of δ-lactams which can then be converted to this compound analogues. researchgate.net Biocatalytic approaches have also emerged as a powerful tool for producing chiral intermediates. nih.govnih.govresearchgate.net For instance, enzymes like L-amino acid transferase have been utilized to convert precursors into L-nipecotic acid. globalauthorid.com
Rational Design of this compound Derivatives
The inherent properties of this compound, such as its hydrophilicity and zwitterionic nature at physiological pH, limit its ability to cross the blood-brain barrier (BBB), thereby restricting its therapeutic potential when administered systemically. nih.gov Consequently, a significant focus of research has been the rational design of this compound derivatives to overcome this limitation and to optimize their interaction with GABA transporters.
Enhancing Lipophilicity and Blood-Brain Barrier Permeation
A primary strategy to improve the central nervous system (CNS) penetration of this compound is to increase its lipophilicity. This is often achieved by masking the polar carboxylic acid and secondary amine groups, typically through the formation of ester or amide linkages and N-substitution with lipophilic moieties.
One effective approach is the development of prodrugs, which are chemically modified versions of the active drug that can cross the BBB and then undergo enzymatic or chemical conversion back to the active form within the CNS. Esterification of the carboxylic acid group is a common prodrug strategy. For example, various phenyl esters of this compound have been synthesized and evaluated. nih.gov These esters are designed to be more lipophilic than the parent acid, facilitating their passage across the BBB, where they can be hydrolyzed by esterases to release this compound. acs.org
Another innovative prodrug strategy involves conjugating this compound to molecules that are actively transported into the brain. For instance, derivatives have been synthesized by linking this compound to glucose, galactose, and tyrosine. nih.gov While the glucose and galactose conjugates did not show significant in vivo activity, the nipecotic tyrosine ester demonstrated dose-dependent anticonvulsant activity, suggesting it may be actively transported across the BBB. nih.gov Similarly, conjugation with L-serine has been explored to utilize the large neutral amino acid transporter (LAT1) for brain delivery. documentsdelivered.com
The introduction of bulky, lipophilic groups directly onto the nitrogen atom of the piperidine (B6355638) ring is another widely employed strategy to enhance BBB permeation. This approach has led to the development of potent, orally active GABA uptake inhibitors. nih.govnih.gov
| Derivative Type | Strategy | Example | Outcome | Reference |
| Ester Prodrugs | Increase lipophilicity | This compound phenyl esters | Hydrolyzed in serum to release this compound | nih.gov |
| Amino Acid Conjugates | Utilize active transport | Nipecotic tyrosine ester | Significant in vivo anticonvulsant activity | nih.gov |
| Amino Acid Conjugates | Utilize LAT1 transporter | This compound-L-serine ester | Improved BBB penetration | documentsdelivered.com |
| N-Substituted Derivatives | Increase lipophilicity | N-benzhydrol derivatives | Potent, orally-active inhibitors | nih.gov |
Structure-Activity Relationship (SAR) Studies
The development of potent and selective GAT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of this compound and its derivatives to understand how different chemical features influence their binding affinity and inhibitory potency at the various GAT subtypes (GAT1, GAT2, GAT3, and BGT1). nih.govresearchgate.net
A key area of SAR exploration has been the N-substituent of the this compound ring. The introduction of a lipophilic side chain at this position is crucial for high-affinity binding to GAT1. The nature of this lipophilic group significantly impacts potency and selectivity. For example, derivatives with N-diarylalkenyl substituents have been extensively studied. nih.govnih.gov The well-known GAT1 inhibitor, tiagabine (B1662831), features a 4,4-bis(3-methyl-2-thienyl)but-3-enyl group attached to the nitrogen of (R)-nipecotic acid.
SAR studies have revealed that the length and rigidity of the linker connecting the this compound core to the aromatic moieties are critical. For instance, derivatives with an alkyne spacer have been synthesized and evaluated, showing how modifications in the linker influence potency and selectivity for the murine GAT4 (mGAT4). nih.gov Similarly, the introduction of a cis-alkene spacer has been explored to probe the geometric requirements of the GAT binding pocket. nih.gov
The substitution pattern on the aromatic rings also plays a significant role. Asymmetric substitution on the bis-aromatic moiety has been shown to be beneficial for high affinity. nih.gov The introduction of fluorine substituents on the aromatic rings of N-substituted derivatives with a vinyl ether spacer has been investigated to fine-tune their inhibitory profile at mGAT1. nih.gov
| Compound Class | Key Structural Feature | GAT Subtype(s) | General SAR Findings | Reference(s) |
| N-Diarylalkenyl Derivatives | Unsymmetrical bis-aromatic residue | GAT1 | Asymmetry can be beneficial for high affinity. | nih.govnih.gov |
| N-Alkyne Spacer Derivatives | Alkyne linker | mGAT4 | Linker modification influences potency and selectivity. | nih.gov |
| N-cis-Alkene Spacer Derivatives | cis-Alkene linker | mGAT1, mGAT4 | Geometry of the spacer is important for activity. | nih.gov |
| N-Substituted Allenic Derivatives | Allenic spacer with terminal aryl groups | mGAT1, mGAT4 | Spacer length and terminal substituents affect potency. | biorxiv.org |
| 4-Substituted Derivatives | Biaryl moieties at the 4-position | mGAT1, mGAT4 | Generally low activity observed so far. | nih.gov |
Stereochemical Considerations in Derivative Design
The three-dimensional structure of this compound derivatives is a critical determinant of their biological activity. The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as (R)- and (S)-enantiomers. The biological targets, being chiral themselves, often exhibit a high degree of stereoselectivity.
For GAT1 inhibitors, the (R)-enantiomer of this compound is generally the more potent isomer. documentsdelivered.com This is exemplified by the marketed drug tiagabine, which is the (R)-enantiomer. Studies comparing the R- and S-isomers of tiagabine have shown significant differences in their pharmacodynamic effects, which can be attributed to stereoselective differences in their affinity for the GABA transporter. documentsdelivered.com Specifically, the EC50 value for the R-isomer was found to be significantly lower than that of the S-isomer, indicating higher potency.
In contrast, for inhibitors targeting the mGAT4 subtype, the (S)-enantiomer often displays higher potency. biorxiv.org For example, in a series of N-substituted this compound analogues of (S)-SNAP-5114, the (S)-configuration was found to be crucial for mGAT4 inhibitory activity. nih.gov
The synthesis of stereochemically pure this compound derivatives is therefore of paramount importance. Methods for the stereoselective synthesis of multisubstituted this compound derivatives have been developed, for instance, through palladium-catalyzed decarboxylative cyclization, which can proceed with high diastereoselectivity. nih.gov
Specific Derivative Classes and Their Synthesis
The quest for improved GAT inhibitors has led to the synthesis of a wide array of this compound derivatives, with a primary focus on modifications at the nitrogen atom of the piperidine ring.
N-substituted this compound Derivatives
The synthesis of N-substituted this compound derivatives typically begins with the ester form of this compound, such as ethyl nipecotate, to protect the carboxylic acid functionality. The secondary amine of the piperidine ring is then alkylated with a suitable electrophile carrying the desired lipophilic side chain. The final step usually involves the hydrolysis of the ester to yield the free carboxylic acid. researchgate.net
A common synthetic route involves the reaction of ethyl nipecotate with a haloalkyl or tosyloxyalkyl derivative of the lipophilic moiety. For example, N-substituted derivatives with an alkyne spacer have been prepared by reacting ethyl nipecotate with a terminal alkyne bearing a leaving group. nih.gov
More complex lipophilic groups can be introduced through multi-step sequences. For instance, the synthesis of derivatives with tricyclic cage structures involved the reductive amination of a this compound derivative having an N-alkyl substituent with a terminal aldehyde function, with tricyclic secondary amines. researchgate.net
The synthesis of N-diarylalkenyl derivatives often involves the construction of the diarylalkenyl side chain first, followed by its attachment to the this compound scaffold. nih.gov For example, the synthesis of N-arylalkenyl and N-arylalkynyl derivatives has been achieved through palladium-catalyzed cross-coupling reactions, providing a flexible approach to a variety of substituted aromatic moieties. uni-muenchen.de
The hydrolysis of the ester group at the final stage is a critical step. Basic hydrolysis, for instance using barium hydroxide, is a frequently employed method to obtain the final N-substituted this compound derivatives. researchgate.net
This compound-Oxadiazole Hybrids
The hybridization of this compound with heterocyclic moieties, particularly the 1,3,4-oxadiazole (B1194373) ring, has emerged as a promising strategy for developing novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a common structural feature in many selective COX-2 inhibitors and other biologically active molecules. nih.gov Synthetic approaches to create these hybrids often involve multi-step reactions, starting from this compound and building the oxadiazole ring system.
A notable advancement in this area involves the synthesis of a series of fifteen this compound-1,3,4-oxadiazole based hybrids. nih.govresearchgate.net These compounds were developed and evaluated for their potential antiepileptic and antidepressant activities. The synthesis generally involves the oxidative cyclization of acylhydrazones, which can be formed from the reaction of a hydrazide with an aldehyde, a common method for forming 1,3,4-oxadiazoles. organic-chemistry.org
In biological screenings, several of these hybrids demonstrated significant efficacy. nih.gov Specifically, compounds designated as 35a, 35b, and 35c showed potent antiepileptic activity when compared against the standard drug, Tiagabine. nih.gov Compound 35b was particularly effective, exhibiting the highest activity. nih.gov Furthermore, these hybrids were found to be safe for the kidneys and liver and devoid of neurotoxicity. nih.gov
| Compound | Antiepileptic Activity (% Protection) | Notes |
|---|---|---|
| 35a | 83.3% | Showed good antiepileptic and antidepressant activity. |
| 35b | 100% | Exhibited the highest antiepileptic activity. |
| 35c | 66.66% | Demonstrated notable antiepileptic and antidepressant effects. |
| Tiagabine (Standard) | - | Reference drug for comparison. |
Derivatives with Alkyne and Alkene Spacers
Modifying the structure of this compound by introducing N-substituents connected via spacer groups is a key strategy to enhance potency and selectivity for GABA transporters (GATs). The use of alkyne and alkene moieties as spacers has been extensively explored to create chemically stable analogs of known GAT inhibitors like (S)-SNAP-5114. capes.gov.brnih.govnih.gov
Derivatives with Alkene Spacers: The synthesis of this compound derivatives featuring a trans-alkene spacer has been pursued to develop potent and selective inhibitors for the murine GAT subtype 4 (mGAT4). capes.gov.brnih.gov A key synthetic step in preparing these compounds is the application of iminium ion chemistry. capes.gov.brnih.gov This approach allows for the attachment of various heterocyclic groups to the this compound core through the stable alkene linker. capes.gov.br The resulting compounds are then evaluated for their inhibitory potency and subtype selectivity across mGAT1-4. nih.gov
Derivatives with Alkyne and Allenic Spacers: Similarly, derivatives incorporating an alkyne spacer have been synthesized using iminium ion chemistry to explore structure-activity relationships for mGAT4 inhibitors. nih.gov Further innovation in this area includes the creation of derivatives with allenic spacers, which consist of a chain with two adjacent carbon-carbon double bonds. biorxiv.org The synthesis of these allenic derivatives has been achieved through a Cu(I)-catalyzed cross-coupling reaction between this compound-derived terminal alkynes and diaryldiazomethanes or N-tosylhydrazones. biorxiv.org Research has shown that the length of the spacer significantly influences the inhibitory potency of these compounds. biorxiv.org Generally, derivatives with a shorter, four-carbon atom allenic spacer tend to exhibit higher inhibitory potencies at GATs. biorxiv.org
| Spacer Type | Key Synthetic Method | Primary Biological Target/Finding | Reference |
|---|---|---|---|
| trans-Alkene | Iminium ion chemistry | Development of potent and selective mGAT4 inhibitors. | capes.gov.br, nih.gov |
| Alkyne | Iminium ion chemistry | Exploration of SAR for mGAT4 selective inhibitors. | nih.gov |
| Allenic (4 and 5-carbon) | Cu(I)-catalyzed cross-coupling | Spacer length influences potency; shorter spacers often more potent. | biorxiv.org |
Prodrug Strategies (e.g., L-Carnitine Conjugates, Ethyl Esters)
A significant challenge in the therapeutic application of this compound is its limited ability to cross the blood-brain barrier (BBB). To overcome this, prodrug strategies have been developed, where this compound is chemically modified to enhance its delivery to the central nervous system (CNS).
One innovative approach is the creation of a "dual prodrug" by conjugating this compound with L-carnitine. mdpi.comnih.govresearchgate.net L-carnitine is a natural nutrient that is actively transported across the BBB by specific carriers like the organic cation/carnitine transporter type 2 (OCTN2). researchgate.net The rationale is that the conjugate will utilize this transporter to enter the brain, where it is then hydrolyzed to release both this compound and L-carnitine, which itself has neuroprotective effects. researchgate.net
The synthesis of this conjugate involves a strategic protection of reactive functional groups. mdpi.com The amino group of this compound is protected with a tert-butoxycarbonyl (Boc) group, while the carboxylic acid of L-carnitine is protected as a benzyl (B1604629) ester. mdpi.com These protected molecules are then coupled, followed by deprotection to yield the final conjugate. mdpi.comresearchgate.net In vivo studies in mice demonstrated that this L-carnitine conjugate could antagonize pentylenetetrazole (PTZ)-induced convulsions, supporting the hypothesis that this prodrug strategy successfully improves the brain delivery of this compound. mdpi.comresearchgate.netresearchgate.net
| Step | Action | Molecule Involved | Purpose |
|---|---|---|---|
| 1 | Protection | This compound | The amino function is protected as its tert-butoxycarbonyl (N-Boc) derivative. |
| 2 | Protection | L-Carnitine | The carboxylic function is protected as a benzyl ester. |
| 3 | Coupling/Conjugation | N-Boc-nipecotic acid and L-carnitine benzyl ester | The two protected molecules are joined via an ester linkage. |
| 4 | Deprotection | The final conjugate | The Boc and benzyl protecting groups are removed to yield the active prodrug. |
Computational and In Silico Approaches in Drug Design
Computational methods are integral to modern drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. researchgate.netmdpi.comnih.gov These in silico approaches, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict how a molecule will interact with its biological target, thereby guiding synthetic efforts and reducing the time and cost associated with experimental screening. researchgate.netnih.gov
In the context of this compound derivatization, computational tools are employed to understand binding mechanisms and predict the efficacy of novel compounds. nih.gov Molecular docking, for example, is a structure-based method that simulates the interaction between a ligand (the drug candidate) and its receptor (the target protein) to predict the most favorable binding conformation and estimate binding affinity. nih.govnih.gov
A specific application of these methods was seen in the development of photoswitchable this compound derivatives. A homology modeling study was conducted to evaluate the binding affinities of these novel compounds in their different configurational states to the human GABA transporter 1 (hGAT1). uni-muenchen.de This type of analysis helps in designing molecules with desired functional properties before they are synthesized. Similarly, molecular modeling studies have been used to analyze the binding affinity of oxadiazole derivatives within the active sites of enzymes like COX-2, providing insights that guide the design of more selective inhibitors. nih.gov These computational techniques are crucial for rational drug design, enabling the prediction of a compound's pharmacokinetic properties and potential off-target effects early in the development process. nih.gov
Preclinical Research and Therapeutic Potential
Models of Neurological Disorders
Preclinical epilepsy research utilizes various animal models to induce seizures and evaluate the efficacy of potential antiepileptic drugs. These models, including those induced by chemical convulsants or electrical stimulation, are crucial for screening new therapeutic agents. frontiersin.org Chemical methods often involve substances like Pentylenetetrazole (PTZ), pilocarpine (B147212), and kainic acid to provoke generalized or partial seizures. frontiersin.org PTZ, a non-competitive antagonist of the gamma-aminobutyric acid (GABA) A receptor, is a widely used chemical to screen for antiepileptic activity in animal models. bepls.com The maximal electroshock (MES) and subcutaneous PTZ models are standard for assessing the anticonvulsant properties of test compounds. nih.govtranspharmation.com
The evaluation of nipecotic acid derivatives often employs these established models. For instance, esters of this compound have been screened against seizures induced by electroshock, pentylenetetrazol, and the GABA antagonist bicuculline (B1666979). nih.gov The 6 Hz test is considered a valuable tool for screening novel anticonvulsants, particularly for therapy-resistant epilepsy. transpharmation.com Similarly, the intravenous PTZ infusion test is a standard method to assess the anti-convulsive effect of a compound by measuring the amount of PTZ required to induce a seizure. transpharmation.com The co-administration of PTZ and pilocarpine has been explored to create new, potentially drug-resistant epilepsy models for the evaluation of novel antiepileptic compounds. nih.gov
The GABAergic system is a key target in the study of anxiety, and preclinical models are used to assess the anxiolytic potential of compounds that modulate this system. researchgate.net Animal models of anxiety include the elevated plus maze (EPM), novelty-suppressed feeding, and the Geller-Seifter conflict test. psychogenics.com In the EPM test, anxiolytic compounds typically increase the amount of time the animal spends in the exposed, open arms of the maze. psychogenics.com The Geller-Seifter conflict test measures the willingness of a rat to endure a mild foot-shock to obtain a food reward, a response that is increased by anxiolytic drugs. psychogenics.com
Research on multi-target-directed ligands has involved derivatives of N-substituted this compound. researchgate.net In vivo studies of one such derivative, which demonstrated inhibition of GABA transporters, revealed its effectiveness in alleviating anxiety and depression symptoms in animal models. researchgate.net
A malfunction in GABAergic neurotransmission is linked to several neuronal disorders, including Alzheimer's disease. nih.gov Alzheimer's is a neurodegenerative disorder characterized by cognitive decline and memory loss, with pathological hallmarks including amyloid-ß-peptide (Aß) plaques and neurofibrillary tangles. nih.govwesleyan.edu Preclinical research has explored multi-target strategies for treating Alzheimer's, aiming to address various aspects of its pathology, such as cholinergic dysfunction, oxidative stress, and inflammation. nih.govnih.gov
In this context, derivatives of this compound have been investigated for their potential as multi-targeting agents against Alzheimer's disease. nih.govnih.gov In one study, ethyl nipecotate, a GABA reuptake inhibitor, was amidated with various carboxylic acids that have antioxidant and anti-inflammatory properties. nih.govnih.gov These resulting compounds showed significant antioxidant capabilities, acting as lipid peroxidation inhibitors and free radical scavengers. nih.govmdpi.com Furthermore, some of these derivatives exhibited inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer's pathology. nih.govnih.gov These findings suggest that this compound-based compounds could be further optimized as multi-faceted therapeutic agents for Alzheimer's disease. nih.govnih.gov
In Vivo Pharmacological Investigations
In vivo studies in rats have demonstrated the direct impact of this compound on the hippocampus, a brain region critical for memory and implicated in epilepsy. Using a technique known as a dialytrode for perfusion in the dentate gyrus, researchers found that this compound significantly increased the extracellular levels of the inhibitory neurotransmitters GABA and taurine (B1682933). nih.gov This elevation of inhibitory transmitters was associated with a concurrent decrease in the amplitude of population spikes evoked by electrical stimulation of the perforant pathway. nih.gov These results indicate that by altering the extracellular concentrations of endogenous GABA and/or taurine, this compound can influence and reduce the excitability of the hippocampus. nih.gov
Further electrophysiological studies have shown that perfusion of the dentate gyrus with this compound led to a decrease, and often a complete abolishment, of evoked population spikes. nih.gov Interestingly, shortly after the withdrawal of this compound, multiple population spikes developed, creating a pattern of repetitive discharge similar to that seen when GABAergic transmission is blocked. nih.gov This post-perfusion excitability was interpreted as evidence that this compound can act as a false transmitter in a living system. nih.gov
The anticonvulsant properties of this compound derivatives have been confirmed through in vivo pharmacological studies. Due to its inability to readily cross the blood-brain barrier, research has focused on more lipophilic ester derivatives. nih.govnih.gov One such ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC), was studied in mice against seizures induced by various chemical agents that interfere with GABA-mediated neurotransmission. nih.gov
MNPC demonstrated protective effects against convulsions induced by bicuculline, isoniazid, picrotoxin, and pentylenetetrazole. nih.gov The most significant activity for esters of nipecotic and isonipecotic acids was observed against seizures induced by bicuculline. nih.gov The anticonvulsant efficacy of MNPC against different chemoconvulsants is detailed in the table below.
Table 1: Anticonvulsant Activity of a this compound Ester (MNPC) in Mice Data sourced from a study on the effects of MNPC on chemically-induced convulsions. nih.gov
| Convulsant Agent | Seizure Type | ED₅₀ (mg/kg) | Time of Peak Effect |
|---|---|---|---|
| Bicuculline | Clonic | 157.8 | 60 min |
| Tonic | 138.8 | 60 min | |
| Isoniazid | Clonic | 255.3 | 1 hr |
| Tonic | 76.7 | 1 hr | |
| Picrotoxin | Clonic | 224.9 | 1 hr |
| Pentylenetetrazole | Clonic | 235.9 | 1 hr |
Anxiolytic-like Properties
Preclinical investigations into derivatives of this compound have suggested potential anxiolytic-like effects. In a study evaluating a novel derivative, (S)-8d, also referred to as DDPM-3960, the compound was assessed for its impact on the central nervous system in mice. The in vivo evaluation of this compound revealed not only significant anticonvulsant activity but also demonstrated anxiolytic-like properties. biorxiv.org These beneficial biological effects were notably not associated with significant motor deficits, highlighting DDPM-3960 as a promising lead structure for further research and development. biorxiv.org The anxiolytic potential of new compounds is often assessed in preclinical models such as the mouse marble burying test, conditioned fear tests, and social interaction paradigms, which are sensitive to various classes of anxiolytics and antidepressants. researchgate.net
Anti-inflammatory and Antioxidant Properties of Derivatives
Research has been conducted on synthesizing derivatives of this compound to explore their therapeutic potential beyond GABA reuptake inhibition, specifically focusing on anti-inflammatory and antioxidant activities. In one study, ethyl nipecotate was amidated with various carboxylic acids known for their antioxidant and/or anti-inflammatory properties, such as ferulic acid, sinapic acid, and butylated hydroxycinnamic acid. mdpi.comnih.gov
The resulting derivatives exhibited significant antioxidant capabilities. mdpi.comnih.gov Several of these new compounds proved to be potent inhibitors of lipid peroxidation, with IC50 values as low as 20 μM. mdpi.comnih.gov They also acted as effective inhibitors of oxidative protein glycation, showing inhibition up to 57%, and functioned as DPPH reducing agents. mdpi.comnih.gov In terms of anti-inflammatory action, the derivatives were found to be moderate inhibitors of lipoxygenase (LOX), with up to 33% inhibition at a concentration of 100 μΜ. mdpi.comnih.gov Furthermore, in a carrageenan-induced rat paw edema model, a model for acute inflammation, certain derivatives demonstrated a notable ability to reduce edema by up to 61%. mdpi.comnih.gov
The lipophilicity of the derivatives appeared to be a key factor in their activity, with compounds having higher milogP values showing greater inhibitory effects. nih.gov For instance, the derivative involving butylated hydroxycinnamic acid (BHCA), which has lipophilic tert-butyl-groups, showed significant antioxidant potential and was the most active against lipoxygenase. mdpi.com This line of research suggests that modifying the this compound structure can yield multi-targeting agents with potential applications in conditions where inflammation and oxidative stress are significant pathological factors. mdpi.comnih.gov
Table 1: Preclinical Activity of this compound Derivatives
Derivative Type Assay Key Finding Source Ethyl nipecotate amides (e.g., with ferulic, sinapic, butylated hydroxycinnamic acid) Lipid Peroxidation Inhibition Significant potency, IC50 as low as 20 μΜ [1, 3] Ethyl nipecotate amides Oxidative Protein Glycation Inhibition Up to 57% inhibition [1, 3] Ethyl nipecotate amides Lipoxygenase (LOX) Inhibition Moderate inhibition (up to 33% at 100 μΜ) [1, 3] Ethyl nipecotate amides Carrageenan-Induced Rat Paw Edema Reduced edema by up to 61% [1, 3] DDPM-3960 Mouse Models of Seizures Significant anticonvulsant activity nih.gov DDPM-3960 Mouse Behavioral Models Anxiolytic-like properties with no serious motor deficits nih.gov
Impact on Circadian Rhythms
The direct impact of this compound on circadian rhythms has not been extensively detailed in existing research. However, its mechanisms of action intersect with biological pathways known to be integral to the regulation of the circadian clock. The circadian system is influenced by the cellular redox state, including antioxidants such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC), which have been shown to modulate the circadian phase. nih.gov Research into this compound derivatives has successfully produced compounds with significant antioxidant properties. mdpi.comnih.gov These antioxidant effects are linked to the modulation of the cellular redox state, which is a known input for circadian phase determination. nih.gov
Furthermore, the production of nitric oxide (NO), a key signaling molecule, undergoes circadian variation and is involved in regulating biological clocks. mdpi.com The modulation of redox states by antioxidant compounds can influence such signaling pathways. nih.gov While studies have shown that the effectiveness and metabolism of various drugs can be influenced by circadian rhythms, direct evidence of this compound itself driving changes in circadian timing is not yet established. mit.edu The connection remains indirect, based on the established antioxidant capacity of its derivatives and the known role of redox signaling in the machinery of the circadian clock. mdpi.comnih.gov
Electrophysiological Studies
Whole-cell Patch-clamp Recordings
Whole-cell patch-clamp recording has been a critical technique for elucidating the nuanced effects of this compound on neuronal function. This method allows for the measurement of ionic currents across the entire cell membrane, providing insight into how this compound modulates inhibitory neurotransmission.
Studies have utilized whole-cell recordings to investigate the reversal of the GABA transporter GAT-1. nih.gov In one experimental setup, recordings were made from a GAT-1 transfected cell while a "sniffer cell" expressing high-affinity GABA-A receptors was used to detect GABA release. nih.gov By controlling the intracellular concentrations of Na+, Cl−, and GABA in the GAT-1 cell, researchers could induce and measure transporter-mediated GABA release, demonstrating that GAT-1 can operate in reverse under specific electrochemical conditions. nih.gov
Beyond its canonical role as a GAT inhibitor, whole-cell patch-clamp recordings have revealed that this compound can directly activate GABA-A-like receptors. nih.gov In recordings from CA1 neurons, spontaneous inhibitory postsynaptic currents (IPSCs) were shown to be GABA-A-mediated, as they were blocked by the antagonist bicuculline. researchgate.net In other preparations, application of this compound itself was found to activate these channels, an effect that would be difficult to discern in vivo but is clearly demonstrable with isolated cell recordings. nih.gov
Field Potential Analysis
Field potential analysis is a valuable tool for assessing how this compound and its derivatives affect the synchronous activity of neuronal populations and synaptic transmission within brain circuits. This technique is particularly relevant in the context of preclinical seizure models, where the anticonvulsant properties of GABAergic compounds are evaluated.
Derivatives of this compound have been tested in various mouse models of seizures, including those induced electrically, such as the maximal electroshock test and the 6-Hz test. biorxiv.org These tests rely on measuring the ability of a compound to alter the brain's response to an electrical stimulus, which is reflected in the recorded field potentials. The significant anticonvulsant activity observed for certain this compound derivatives in these models indicates a potent ability to suppress the hyperexcitable network activity that underlies seizures. biorxiv.org
The primary mechanism for this effect is the inhibition of GABA transporters, which increases the concentration of GABA in the synaptic cleft and enhances inhibitory neurotransmission. sigmaaldrich.com Field potential recordings can directly measure the consequences of this enhancement, such as an increase in the amplitude and duration of inhibitory postsynaptic potentials (IPSPs) in a given brain region, thereby providing a functional readout of the compound's efficacy at a network level.
Single Channel Recordings
Single-channel recording techniques, particularly using outside-out patches from neuronal membranes, have provided definitive evidence that this compound possesses a direct agonist action at GABA-A-like ion channels, independent of its transporter-blocking effects. nih.govnih.gov
In experiments on paraventricular neurons, the application of this compound (1 mM) to outside-out membrane patches activated inward unitary currents. nih.govnih.gov These currents were approximately -3.0 pA at a holding potential of -60 mV, which was comparable to the currents activated by GABA itself (-2.5 pA) in the same patches. nih.gov The channels activated by this compound reversed near the equilibrium potential for chloride (ECl) and were inhibited by the specific GABA-A receptor antagonist bicuculline (3 μM), confirming their identity as GABA-A-like chloride channels. nih.govnih.gov
Further characterization revealed that the EC50 for ion channel activation by this compound was approximately 300 μM, about threefold higher than that for GABA in the same preparation. nih.govnih.gov The single-channel conductance was also similar for both compounds, with a chord conductance at -60 mV of 29 pS for this compound-activated channels and 24 pS for GABA-activated channels. nih.gov These findings from single-channel recordings are crucial, as they indicate that at relatively high concentrations, this compound can directly facilitate inhibitory neurotransmission by acting as an agonist, a mechanism distinct from its role as a GABA uptake inhibitor. nih.govnih.gov
Table 2: Single-Channel Properties of this compound vs. GABA
Parameter This compound GABA Source Unitary Current (at -60 mV) ~ -3.0 pA ~ -2.5 pA researchgate.net EC50 for Channel Activation ~ 300 μM ~ 100 μM (3-fold lower) [2, 7] Chord Conductance (at -60 mV) 29 ± 1.3 pS 24 ± 1.0 pS researchgate.net Antagonist Inhibition Inhibited by Bicuculline (3 μM) Inhibited by Bicuculline [2, 7]
In Vivo Electrophysiological Applications
This compound serves as a valuable tool in in vivo electrophysiological studies to investigate the function of the GABAergic system and its influence on neuronal excitability. criver.com Electrophysiology allows for the direct measurement of neuronal function and changes in electrical signals in response to chemical compounds. criver.com
In studies utilizing the dialytrode technique in the dentate gyrus of anesthetized rats, perfusion with this compound led to a significant elevation in extracellular levels of gamma-aminobutyric acid (GABA) and taurine. nih.gov This increase in inhibitory neurotransmitters was directly correlated with a decrease in the amplitude of evoked population spikes, demonstrating that changes in the extracellular concentration of endogenous GABA can directly influence the excitability of the hippocampus. nih.gov
Further research in the rat hippocampal formation has shown that while perfusion with this compound initially decreases or abolishes evoked population spikes, its withdrawal can lead to the development of multiple population spikes. nih.gov This subsequent increase in excitability, which resembles the effects of blocking GABAergic transmission, has been interpreted as electrophysiological evidence that this compound can act as a false transmitter in vivo. nih.gov This suggests it can be taken up and released by neurons, a concept previously postulated from in vitro studies. nih.gov
Biochemical and Molecular Studies
GABA Uptake Assays (e.g., ³H-GABA uptake)
GABA uptake assays, particularly those using radiolabeled GABA (³H-GABA), are fundamental biochemical methods for studying the activity and inhibition of GABA transporters (GATs). This compound is a classic and potent inhibitor used in these assays to characterize GAT function. researchgate.netnih.gov The binding of ³H-nipecotic acid itself has been used to characterize and mark neuronal GABA uptake sites in post-mortem human brain tissue. nih.gov Competition and kinetic experiments suggest that approximately 85% of this binding occurs at a high-affinity site, with dissociation constants (Kd) measured in the range of 0.5-0.6 μM. nih.gov
In functional uptake assays, this compound's ability to inhibit the transport of ³H-GABA is quantified to determine its potency. For instance, in HEK293S cells expressing wild-type GAT1 (GAT1WT), this compound inhibited ³H-GABA uptake with an inhibition constant (Ki) of 14.4 μM. nih.gov These assays are crucial for evaluating the potency and selectivity of new this compound derivatives. By comparing the inhibitory concentrations (IC50) or pIC50 values of these derivatives at different GAT subtypes (GAT1, GAT2, GAT3, GAT4) expressed in cell lines, researchers can identify compounds with specific transporter profiles. biorxiv.org
Below is a table summarizing the inhibitory activity of this compound and a related derivative at different GABA transporters, as determined by ³H-GABA uptake inhibition assays.
Inhibitory Potency of this compound and Derivatives at GABA Transporters
| Compound | Transporter | Assay System | Inhibitory Potency |
|---|---|---|---|
| This compound | GAT1WT | HEK293S Cells | Ki = 14.4 µM nih.gov |
| (S)-SNAP-5114 (a GAT-4 selective inhibitor) | mGAT4 | HEK293 Cells | pIC50 = 6.09 ± 0.09 biorxiv.org |
mRNA Expression Analysis of GATs
Analysis of messenger RNA (mRNA) expression provides critical information about the distribution and regulation of GABA transporters (GATs), which are the primary targets of this compound. nih.gov Techniques like quantitative reverse-transcription PCR (qRT-PCR) are used to measure the levels of mRNA for each GAT subtype (GAT1, GAT2, GAT3, GAT4) in various tissues or cell types. nih.gov
This type of analysis is fundamental for interpreting the results of pharmacological studies using this compound and its derivatives. For example, studies on novel this compound analogs test their inhibitory potency on specific mouse GAT subtypes (mGAT1-mGAT4) that are stably expressed in host cells, such as HEK293 cells. biorxiv.org The expression of these specific transporters in the assay system is confirmed through molecular techniques. biorxiv.org Understanding the native expression patterns of GATs in the brain—such as the finding that mGAT1 is primarily located in presynaptic neuronal membranes while mGAT4 is mainly found in astrocytes—is essential for contextualizing the potential in vivo effects of GAT inhibitors developed from the this compound scaffold. biorxiv.org
Enzymatic Hydrolysis of Prodrugs
While this compound is a potent GAT inhibitor, its therapeutic potential is limited by its inability to cross the blood-brain barrier effectively. nih.gov To overcome this, prodrug strategies have been developed, involving the chemical conjugation of this compound with carrier molecules like glucose, galactose, or tyrosine to form ester prodrugs. nih.gov A critical aspect of this approach is ensuring the prodrug is stable in systemic circulation but can be enzymatically hydrolyzed back to the active this compound within the central nervous system. nih.govmdpi.com
In vitro studies are conducted to evaluate the chemical stability and susceptibility of these prodrugs to enzymatic hydrolysis. nih.gov For example, several ester prodrugs of this compound were found to be stable in a buffered solution at pH 7.4 but showed susceptibility to enzymatic breakdown. nih.gov The success of this strategy was demonstrated in vivo, where a this compound-tyrosine ester prodrug showed significant anticonvulsant activity, while this compound itself and other ester prodrugs were inactive. nih.gov This finding suggests that the tyrosine-based prodrug was successfully transported across the blood-brain barrier and subsequently hydrolyzed by enzymes in the brain to release the active this compound. nih.gov
In Vivo Activity of this compound Prodrugs
| Compound | Conjugated Moiety | Anticonvulsant Activity in DBA/2 Mice | Implied Enzymatic Hydrolysis |
|---|---|---|---|
| This compound | None | Inactive nih.gov | N/A |
| Ester Prodrugs (3-5) | Glucose, Galactose | Inactive nih.gov | Not effective in vivo |
Advanced Research Applications and Future Directions
Development of Selective GAT Inhibitors
Nipecotic acid serves as a foundational scaffold in the quest for potent and selective inhibitors of GABA transporters (GATs). biorxiv.org Research has focused on modifying the this compound structure to enhance affinity and selectivity for specific GAT subtypes, particularly GAT1, which is crucial for regulating GABA levels in the synaptic cleft. nih.gov
A significant strategy involves attaching large, lipophilic substituents to the nitrogen atom of the this compound ring, a method that improves blood-brain barrier penetration and GAT1 affinity. nih.govresearchgate.net One successful approach has been the development of derivatives with N-arylalkynyl substituents. nih.gov By introducing an alkyne spacer connected to an aromatic group, researchers have created highly potent and GAT1-selective inhibitors. nih.gov For instance, a derivative featuring an N-butynyl linker and a terminal 2-biphenyl group demonstrated a high binding affinity (pKᵢ = 7.61) and selective uptake inhibition (pIC₅₀ = 7.00) for murine GAT1 (mGAT1). nih.gov Further optimization of the biphenyl (B1667301) moiety in enantiopure (R)-nipecotic acid derivatives led to even greater binding affinity (pKᵢ = 8.33) and inhibitory potency (pIC₅₀ = 7.72). nih.gov
Other modifications include the use of allenic spacers, which are four- or five-carbon atom chains connecting the this compound nitrogen to aromatic residues. biorxiv.org While these modifications have produced compounds with varying potencies, they underscore the flexibility of the this compound scaffold in developing subtype-selective inhibitors. biorxiv.org Research has also explored substitutions at the 4-position of the this compound ring, though this has generally resulted in compounds with poor to insignificant biological activity. nih.gov
| Derivative Type | Spacer/Substituent | Target | Potency (pIC₅₀) | Binding Affinity (pKᵢ) |
|---|---|---|---|---|
| N-Arylalkynyl | N-butynyl linker, 2-biphenyl residue | mGAT1 | 7.00 ± 0.06 | 7.61 ± 0.03 |
| Optimized N-Arylalkynyl | Substituted biphenyl moiety | mGAT1 | up to 7.72 ± 0.02 | up to 8.33 ± 0.01 |
| Allenic Spacer | Terminally double-substituted | mGAT1 | 5.13 ± 0.11 | - |
Table 1: Potency and affinity of selected this compound derivatives as GAT1 inhibitors. Data sourced from biorxiv.orgnih.gov.
Multifunctional Agents and Polypharmacology
The concept of designing single molecules that can interact with multiple targets offers a promising strategy for complex diseases like Alzheimer's. Researchers have begun to use this compound as a scaffold to create such multi-targeting agents. mdpi.comnih.gov This approach, known as polypharmacology, aims to address the multifaceted pathology of neurodegenerative disorders. mdpi.com
In one study, ethyl nipecotate was amidated with various carboxylic acids known for their antioxidant and anti-inflammatory properties, including derivatives of ferulic acid and butylated hydroxycinnamic acid. mdpi.comnih.gov The resulting hybrid compounds were evaluated for a range of biological activities relevant to neurodegeneration. mdpi.comnih.gov
Several of these new derivatives exhibited significant multi-target engagement:
Antioxidant Activity: Some compounds were potent inhibitors of lipid peroxidation, with IC₅₀ values as low as 20 μM. mdpi.comnih.gov
Anti-inflammatory Activity: The derivatives showed moderate inhibition of the lipoxygenase (LOX) enzyme (up to 33% at 100 μM) and were effective in reducing carrageenan-induced paw edema in rats by up to 61%, indicating in vivo anti-inflammatory effects. mdpi.comnih.gov
Cholinesterase Inhibition: Certain derivatives also possessed inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy, with IC₅₀ values as low as 47 μM. mdpi.comnih.gov
These findings highlight that this compound can be chemically modified to not only inhibit GABA reuptake but also to simultaneously tackle oxidative stress and neuroinflammation, key components of Alzheimer's disease pathology. mdpi.comnih.gov
| Compound Activity | Measurement | Result |
|---|---|---|
| Lipid Peroxidation Inhibition | IC₅₀ | As low as 20 μM |
| Lipoxygenase (LOX) Inhibition | % Inhibition at 100 μM | Up to 33% |
| Acetylcholinesterase (AChE) Inhibition | IC₅₀ | As low as 47 μM |
| In vivo Anti-inflammatory | Paw Edema Reduction | Up to 61% |
Table 2: Multifunctional activity of ethyl nipecotate derivatives. Data sourced from mdpi.comnih.gov.
Radioligand Development for PET Imaging
The development of radioligands for Positron Emission Tomography (PET) is essential for visualizing and quantifying biological targets in the living brain. While PET tracers for the GABA-A receptor are well-established, creating effective tracers for GABA transporters (GATs) has been notably challenging. nih.govnih.gov
Attempts have been made to develop a GAT1-specific PET radiotracer using the this compound scaffold. nih.gov An initial study with N-[¹¹C]methylthis compound confirmed that the small, polar nature of this molecule results in low brain uptake. nih.gov Subsequent strategies followed the therapeutic drug design approach of attaching large, lipophilic groups to the this compound nitrogen to improve blood-brain barrier permeability. nih.gov
One such effort involved synthesizing a fluorine-18 (B77423) labeled derivative based on a structure with a vinyl ether spacer and an unsymmetrical bis-aromatic residue. nih.gov However, PET studies in both rats and rhesus monkeys revealed that this radioligand, which possesses a free carboxylic acid group, still had very low brain uptake. nih.gov Researchers hypothesized that the zwitterionic character of the this compound core at physiological pH limits its ability to cross the blood-brain barrier, even with a large lipophilic anchor attached. nih.gov
A breakthrough came when the ethyl ester prodrug of this radioligand was tested. nih.gov The ester derivative showed rapid and significant brain uptake in monkeys, followed by a slow washout. nih.gov This finding strongly suggests that the free acid function is the primary obstacle to brain penetration for these compounds. nih.gov Therefore, future development of this compound-based PET radioligands for GAT imaging will likely need to incorporate a prodrug strategy, such as esterification, to mask the carboxyl group and facilitate entry into the brain. nih.gov
Novel Delivery Systems for Brain Penetration
A major hurdle for the therapeutic use of this compound is its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier (BBB). thieme-connect.comwikipedia.org Consequently, a significant area of research has been the development of novel delivery systems, primarily through a prodrug approach, to enhance its brain penetration. thieme-connect.comnih.gov
The core strategy involves chemically modifying this compound into a more lipophilic ester form, which can cross the BBB and is then hydrolyzed by brain tissue esterases to release the active this compound. nih.govnih.gov Studies have shown this approach to be crucial for brain delivery; when this compound itself is administered intravenously, it is undetectable in the brain, whereas its ester prodrugs achieve significant brain levels. nih.gov
Several types of prodrugs have been investigated:
Simple Ester Prodrugs: The n-butyl ester of this compound, administered intravenously or nasally to rats, resulted in significant systemic availability (97% and 92%, respectively) and brain exposure to this compound. nih.gov
Carrier-Mediated Transport Prodrugs: A more sophisticated approach involves conjugating this compound to molecules that are recognized by specific nutrient transporters at the BBB.
Amino Acid Transporters: By creating an ester linkage between this compound and an amino acid like L-serine or tyrosine, the resulting prodrug can hijack the Large Neutral Amino Acid Transporter 1 (LAT1) to gain entry into the brain. thieme-connect.comnih.govthieme-connect.com The this compound-L-serine ester prodrug, for example, showed significantly improved BBB penetration in HPLC analysis. thieme-connect.comthieme-connect.com Similarly, a this compound-tyrosine ester demonstrated dose-dependent anticonvulsant activity in mice, suggesting successful transport across the BBB. nih.govnih.gov
Other Nutrient Transporters: Conjugation to other nutrients has also been explored. A conjugate with L-carnitine was synthesized as a dual prodrug to potentially utilize carnitine transporters for brain entry. mdpi.com Likewise, conjugates with Vitamin C have been designed to target the sodium-dependent vitamin C transporter (SVCT2). mdpi.com
These novel delivery systems effectively mask the hydrophilicity of this compound, enabling it to reach its CNS targets and exert its pharmacological effects. nih.govnih.gov
Exploration of this compound in Other Disease States
While primarily investigated for neurological disorders, the applications of this compound and its derivatives are being explored in other therapeutic areas. researchgate.net
The direct role of this compound in cardiovascular disease is not well-documented in current research. However, a review article notes that derivatives of this compound have been synthesized and applied in research related to cardiovascular disease. researchgate.net For example, a series of anilides and phenyl esters of this compound were tested for their ability to inhibit human platelet aggregation, a key process in thrombosis. researchgate.net The study found that amide derivatives were generally more active than the corresponding esters and that substituents on the phenyl ring influenced activity. researchgate.net
It is important to distinguish this compound (piperidine-3-carboxylic acid) from its aromatic analog, niacin (nicotinic acid or pyridine-3-carboxylic acid). Niacin has been used for over 50 years in the treatment of cardiovascular disease due to its favorable effects on lipid profiles. nih.govnih.gov While structurally related, the therapeutic actions of niacin should not be directly attributed to this compound. The exploration of this compound derivatives in platelet aggregation suggests a potential, though still nascent, avenue for research in cardiovascular conditions. researchgate.net
The application of this compound derivatives in cancer chemotherapy is an emerging field of research. researchgate.net One innovative approach has utilized a novel cationic amphiphile derived from this compound to create nanometric liposomes. biocrick.com These liposomes were designed as a delivery system for cancer therapeutics. In a specific study, the this compound-derived liposomes were co-loaded with paclitaxel (B517696) (a chemotherapy drug) and CDC20siRNA (a gene-silencing agent) and were shown to inhibit the growth of xenografted neuroblastoma tumors. biocrick.com This indicates a potential role for this compound not as a direct chemotherapeutic agent, but as a key component in advanced drug delivery systems for targeting cancer cells.
Furthermore, the L-type amino acid transporter 1 (LAT1), which can be targeted by some amino acid-based drugs, is known to be upregulated in many types of cancer to supply essential amino acids for tumor growth. nih.govmdpi.com This makes LAT1 an attractive target for both delivering anticancer drugs and for developing inhibitors to starve cancer cells. mdpi.comnih.gov While research has focused on other LAT1-utilizing drugs like melphalan (B128) and gabapentin, the strategies used to deliver this compound to the brain via LAT1 could theoretically be adapted for cancer-targeting applications in the future. nih.govmdpi.com
Growth Hormone Secretion Modulation
There is no research that directly investigates the effects of this compound on growth hormone (GH) secretion. However, a substantial body of evidence indicates that the GABAergic system plays a significant role in regulating GH release, suggesting a potential application for this compound as a research tool in this domain.
The secretion of GH is controlled by the hypothalamus and pituitary gland, and GABA is recognized as a key neurotransmitter in this regulatory network. karger.comnih.gov Research shows that GABAergic neurons are present in the hypothalamus and that GABA receptors are expressed on the GH-producing cells (somatotropes) in the pituitary. karger.comnih.gov The influence of GABA on GH secretion is complex, exhibiting both stimulatory and inhibitory effects depending on the site of action and the hormonal environment. karger.comnih.gov
Studies involving the direct administration of GABA or GABA mimetic drugs have consistently demonstrated an impact on GH secretion. nih.gov For instance, intraventricular injection of GABA has been shown to stimulate the release of GH. nih.gov Long-term oral supplementation with GABA in adolescent male mice was found to increase both the production of GH in the pituitary and its levels in the blood, an effect potentially mediated by an increase in the GH secretagogue, ghrelin. mdpi.com The effects of GABA are mediated through its receptors, primarily GABA-A and GABA-B, as demonstrated in studies using receptor-specific agonists and antagonists. karger.comnih.govnih.gov
Given that this compound functions as a potent GABA uptake inhibitor, it effectively increases the concentration and prolongs the action of endogenous GABA in the synaptic cleft. wikipedia.orgwikipedia.orgnih.gov By amplifying the effects of existing GABA, this compound could be employed to explore the physiological role of the GABAergic system in the nuanced control of GH secretion from the pituitary and hypothalamus.
Table 1: Effects of GABAergic Modulation on Growth Hormone (GH) Secretion
| Modulator | Method | Model | Observed Effect on GH | Citation |
|---|---|---|---|---|
| GABA | Intraventricular Injection | Rats | Stimulatory | nih.gov |
| GABA | In vitro pituitary superfusion | Neonatal Rats | Stimulatory (Dose-dependent) | nih.gov |
| GABA | Oral Supplementation (16 weeks) | Adolescent Male Mice | Increased serum GH | mdpi.com |
| Muscimol (GABA-A Agonist) | Pituitary superfusion | Neonatal Rats | Stimulatory | nih.gov |
| Baclofen (GABA-B Agonist) | In vitro (GH3 adenoma cells) | Rat Cells | Stimulatory (after endogenous GABA inhibition) | nih.gov |
| Phaclofen (GABA-B Antagonist) | In vitro (GH3 adenoma cells) | Rat Cells | Decreased GH levels | nih.gov |
| Bicuculline (B1666979) (GABA-A Antagonist) | In vivo / In vitro | Rats | Blocks GABA-induced GH stimulation | karger.comcaldic.com |
Anti-flu Virus Research
Direct research into the anti-influenza activity of this compound is currently absent from scientific literature. However, two related lines of investigation suggest a potential, albeit unexplored, avenue for research. The first stems from the study of structurally related compounds, and the second from the immunomodulatory role of GABAergic signaling.
The core chemical structure of this compound is a piperidine (B6355638) ring. wikipedia.org Research has identified a series of novel piperidine-based derivatives as potent inhibitors of the influenza virus. nih.govnih.gov These compounds, discovered through high-throughput screening, interfere with the early-to-middle stages of viral replication and show high efficacy against various influenza strains, with some derivatives exhibiting inhibitory concentrations in the nanomolar range. nih.govnih.gov This indicates that the piperidine scaffold could be a valuable starting point for developing new anti-influenza agents.
Furthermore, there is emerging evidence that modulating GABAergic signaling can impact the host response to viral infections. Studies using mouse models of other respiratory viruses, including SARS-CoV-2, have shown that administration of GABA or GABA receptor agonists can reduce viral load, limit lung inflammation, and decrease mortality. biorxiv.orgnih.govnih.gov These effects are attributed to the anti-inflammatory properties of GABA, which acts on GABA receptors expressed on immune and lung epithelial cells. nih.govsciencedaily.com This suggests that enhancing GABAergic signaling, for which a GABA uptake inhibitor like this compound is a primary tool, could be a host-directed therapeutic strategy to mitigate the severity of viral respiratory diseases.
Table 2: Anti-Influenza Activity of Selected Piperidine Derivatives
| Compound | Target Virus Strains | Activity (EC50) | Key Finding | Citation |
|---|---|---|---|---|
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Various Influenza A strains | As low as 0.05 µM | Potent inhibition of viral replication; interferes with early-to-middle stages. | nih.govnih.gov |
| Piperine derivative (AB05) | H1N1, H3N2, Influenza B | 70-90% NA Inhibition | Inhibits Neuraminidase (NA) activity, including in Tamiflu-resistant H1N1. | researchgate.net |
| 1,4,4-trisubstituted piperidines | Influenza A/PR/8/34 (H1N1) | Low micromolar range | Active against both influenza and human coronavirus 229E. | kuleuven.be |
Bone Disease Research
Currently, there are no studies directly examining the effects of this compound on bone diseases such as osteoporosis. However, the discovery of a functional GABAergic signaling system within bone tissue presents a new paradigm for bone biology and a potential area of research where this compound could serve as a valuable pharmacological tool.
Recent studies have established that bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts) express GABA receptors. researchgate.netnih.govnih.gov This suggests that GABA, traditionally known as a neurotransmitter, also functions as a signaling molecule in the regulation of bone remodeling. researchgate.net The role of GABA in bone metabolism appears to be complex. Some research indicates that GABA promotes osteoblast differentiation and mineralization, suggesting an anabolic (bone-building) effect. nih.gov In vivo studies in zebrafish showed that GABA could improve vertebral formation and counteracted the negative effects of corticosteroids on bone density. nih.gov Conversely, other studies focusing on the GABA-B receptor have suggested that its activation negatively regulates osteoblastogenesis. nih.gov
Clinically, lower circulating levels of GABA have been observed in older women with osteoporosis, hinting at a link between GABAergic signaling and bone health during aging. researchgate.netresearchgate.net As a potent inhibitor of GABA transporters, this compound could be used in preclinical models to investigate how sustained elevation of local GABA levels impacts osteoblast and osteoclast function, bone mass accrual, and the progression of bone diseases. wikipedia.org Such studies would be crucial for validating the GABAergic system as a potential therapeutic target for conditions like osteoporosis.
Table 3: Role of GABAergic Signaling in Bone Cells
| Component | Cell Type | Finding | Implication | Citation |
|---|---|---|---|---|
| GABA | MC3T3-E1 pre-osteoblasts | Stimulated differentiation and mineralization. | Promotes osteogenesis (bone formation). | nih.gov |
| GABA-B Receptor | Mouse Calvarial Osteoblasts | Negatively regulates osteoblastogenesis by down-regulating BMP2 expression. | Complex, inhibitory role in bone formation. | nih.gov |
| GABA-A, B, C Receptors | MC3T3-E1 cells, Zebrafish | Receptor antagonists blocked GABA-induced osteoblast differentiation. | GABA's osteogenic effects are receptor-mediated. | nih.gov |
| GABA (circulating levels) | Humans (older women) | Significantly lower levels in individuals with osteoporotic fractures. | Association between low GABA and osteoporosis. | researchgate.netresearchgate.net |
Integration of Omics Technologies in this compound Research
While specific studies focusing on a multi-omics analysis of this compound's effects are not prominent, the use of omics technologies is integral to understanding the broader biological system it targets: GABAergic neurotransmission. frontiersin.org Proteomics, metabolomics, and transcriptomics are powerful tools for elucidating the complex downstream consequences of modulating GABA uptake with inhibitors like this compound.
Omics approaches can provide a global, unbiased view of the molecular changes that occur following pharmacological intervention. For example, a multi-omics analysis combining transcriptomics, proteomics, and metabolomics revealed widespread GABAergic dysfunction following traumatic brainstem injury, identifying inhibition of GABA receptors and transporters (GATs) as key events. nih.gov Metabolomics studies are frequently used to trace the impact of drugs that alter neurotransmitter levels; such approaches have been applied to investigate the mechanism of GABA transaminase inhibitors, which, like this compound, increase synaptic GABA. mdpi.comresearchgate.net These studies can identify novel biomarkers and metabolic pathways affected by altered GABA levels. mdpi.com
Proteomics allows for the large-scale study of proteins, including the GABA transporters that this compound inhibits. hupo.org Quantitative proteomics can measure changes in the expression and post-translational modifications of transporters and their interacting proteins in response to chronic inhibitor exposure. nih.gov Furthermore, chemoproteomics, which uses chemical probes to identify protein-metabolite interactions, is a powerful method for discovering the targets of small molecules. nih.gov
By integrating these omics technologies, researchers can move beyond studying a single target and build a comprehensive picture of the cellular response to this compound. This includes identifying off-target effects, understanding compensatory mechanisms, and discovering novel therapeutic pathways influenced by the modulation of GABAergic tone.
Table 4: Application of Omics Technologies in GABAergic System Research
| Omics Technology | Application Area | Key Insights Provided | Citation |
|---|---|---|---|
| Metabolomics | Epilepsy Research | Identified metabolic disruptions (lysine, purine (B94841) metabolism) related to GABAergic pathways following treatment with GABA-T inhibitors. | mdpi.com |
| Multi-omics (Transcriptomics, Proteomics, Metabolomics) | Traumatic Brain Injury | Revealed inhibition of GABA receptors and transporters (GATs) as a central part of the injury mechanism. | nih.gov |
| Proteomics & Metabolomics | Neuroendocrine Research | Characterized changes in the hypothalamic glutamate-GABA metabolism in response to physiological stressors. | nih.gov |
| Chemoproteomics | Target Identification | Enables the discovery of protein targets for metabolites and small molecules, including those active in the nervous system. | nih.gov |
| Transcriptomics (single-cell) | Neuroinflammation | Characterized the gene expression profiles of microglia in response to disease-related substrates, identifying specific cell states. | frontiersin.org |
Q & A
Q. What experimental models are used to evaluate nipecotic acid’s GABA reuptake inhibition, and how do cellular transport mechanisms influence data interpretation?
Methodological Answer:
- In vitro models : Guinea pig olfactory cortex slices are incubated with radiolabeled GABA ([³H]-GABA) to quantify uptake inhibition by this compound. Specific inhibitors (e.g., (±)-nipecotic acid) reduce GABA transport by up to 83%, validated via autoradiography and efflux assays .
- Key considerations : Cellular transport dynamics (e.g., neuronal vs. glial uptake) significantly affect observed depolarization responses. For example, this compound’s potentiation of GABA-induced depolarization is attributed to its inhibition of neuronal GABA transporters, not glial systems. Confounding factors like endogenous GABA levels must be controlled by pre-incubating slices in exogenous GABA .
Q. How is enantiomeric purity of this compound determined, and why is stereochemical resolution critical for pharmacological studies?
Methodological Answer:
- Analytical techniques : Enantiomeric excess is quantified via chiral HPLC or by derivatizing this compound with 7-nitrobenzofurazan (NBD) to form fluorescent diastereomers. Resolution is achieved using reversed-phase columns with UV detection .
- Rationale : The (S)-(-)-enantiomer is pharmacologically inactive, while the (R)-(+)-form inhibits GABA transporters. Contamination with the inactive enantiomer can lead to false-negative results in radioligand binding assays .
Q. What are standard protocols for synthesizing this compound derivatives, and how are intermediates characterized?
Methodological Answer:
- Synthesis : this compound is synthesized via cyclization of δ-lactam precursors. For example, δ-lactams derived from substituted benzyl alcohols undergo ring-opening and acid hydrolysis to yield Cα-methyl this compound analogues .
- Characterization : Intermediates are validated via NMR (¹H/¹³C) and mass spectrometry. Crystal structures of this compound salts (e.g., hydrochloride or tartrate forms) confirm protonation states and hydrogen-bonding networks .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and cryo-EM elucidate this compound’s binding mode in GABA transporter 1 (GAT1)?
Methodological Answer:
- Cryo-EM insights : The inward-occluded GAT1 structure (PDB: 7Y7Y) reveals this compound occupies the substrate-binding pocket, forming hydrogen bonds with residues Asp281 and Tyr140. Sodium ion coordination by TM1a helices is critical for stabilizing the binding conformation .
- MD applications : Simulations predict how zwitterionic this compound derivatives (e.g., bioisosteres) alter transporter dynamics. For example, replacing the carboxylic acid with sulfonic groups may reduce brain efflux by minimizing interaction with efflux transporters .
Q. What strategies improve this compound’s blood-brain barrier (BBB) penetration, and how are these validated in preclinical models?
Methodological Answer:
- Prodrug design : Conjugating this compound to ascorbic acid via ester linkages exploits ascorbate transporters for BBB shuttling. In vivo efficacy is tested in rat convulsion models, where prodrugs (e.g., ascorbyl-nipecotic acid) show enhanced anticonvulsant activity compared to this compound alone .
- Validation metrics : Brain-to-plasma ratios are quantified via LC-MS, while PET imaging with radiolabeled probes (e.g., [¹¹C]-nipecotic acid) assesses biodistribution .
Q. How do molecularly imprinted polymers (MIPs) enable high-throughput screening of this compound bioisosteres?
Methodological Answer:
- MIP synthesis : Electropolymerization of ortho-phenylenediamine (o-PD) in PBS (pH 5.8) containing this compound creates cavities mimicking the GAT1 binding site. Template removal is confirmed via impedance spectroscopy .
- Screening : Binding affinity of bioisosteres (e.g., 3-aminocyclohexanecarboxylic acid) is quantified using surface plasmon resonance (SPR). Compounds with <100 nM dissociation constants (Kd) are prioritized for radioligand development .
Data Contradictions and Resolution
Q. Why do some studies report conflicting data on this compound’s in vivo efficacy despite strong in vitro activity?
Resolution Framework:
- Pharmacokinetic factors : this compound’s zwitterionic nature limits BBB penetration, as shown by low brain uptake in PET studies. Discrepancies arise when in vitro assays (e.g., brain slice depolarization) fail to account for efflux transporters like P-gp .
- Experimental adjustments : Co-administration with P-gp inhibitors (e.g., cyclosporine A) or use of prodrugs resolves contradictions by enhancing brain bioavailability .
Q. How do enantiomeric impurities impact reproducibility in GABA transporter inhibition assays?
Resolution Framework:
- Quality control : Chiral purity must exceed 98% (verified via [α]²⁰D measurements: (R)-(–)-nipecotic acid: [α] = –6° to –2° in H₂O). Impurities >2% reduce IC₅₀ accuracy by competing for binding sites .
- Standardization : Use enantiopure reference standards (e.g., (R)-(−)-nipecotic acid, CAS 262853-93-0) for dose-response calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
